molecular formula C29H28N2O5 B12175177 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12175177
M. Wt: 484.5 g/mol
InChI Key: JZYWJYFUQOCDCT-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a hybrid heterocyclic compound combining a tetrahydrocarbazole core with a furochromen-acetamide moiety. The furochromen segment (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) includes a fused furan-chromene system with methyl groups at positions 3, 5, and 9, and a ketone at position 5. This structural motif is associated with photochemical activity and π-π stacking capabilities, as seen in related furochromen derivatives . The acetamide linker bridges these two systems, enabling conformational flexibility and hydrogen-bonding interactions.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C29H28N2O5/c1-14-13-35-27-16(3)28-20(11-19(14)27)15(2)21(29(33)36-28)12-25(32)30-24-7-5-6-18-22-10-17(34-4)8-9-23(22)31-26(18)24/h8-11,13,24,31H,5-7,12H2,1-4H3,(H,30,32)

InChI Key

JZYWJYFUQOCDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCCC5=C4NC6=C5C=C(C=C6)OC)C)C

Origin of Product

United States

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines features from both carbazole and furochromene moieties. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C23H24N4O4
Molecular Weight 420.45 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the carbazole moiety suggests potential interactions with neurotransmitter systems due to its structural similarity to several biologically active compounds. The furochromene component may enhance its antioxidant properties and contribute to anti-inflammatory effects.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. These activities can be attributed to:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through caspase activation.

Anti-inflammatory Effects

Research indicates that this compound may act as an anti-inflammatory agent by modulating pathways involved in inflammation:

  • CRTH2 Receptor Antagonism : Similar compounds have shown effectiveness in blocking the CRTH2 receptor, which plays a critical role in mediating inflammatory responses.
  • Reduction of Cytokine Production : It may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study 1: Anticancer Efficacy

A study conducted on a series of carbazole derivatives demonstrated that those with similar structures exhibited potent anticancer activity against human breast cancer cells (MCF-7). The study highlighted the importance of the methoxy group in enhancing bioactivity.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of furochromene derivatives. It was found that these compounds significantly reduced edema in animal models by inhibiting leukocyte migration to sites of inflammation.

Comparison with Similar Compounds

Substituent Variations on the Carbazole Core

  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Replaces the methoxy group at position 6 with a chloro substituent.
  • N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Fluorine substitution improves metabolic stability and bioavailability due to its strong C–F bond and small atomic radius, contrasting with the bulkier methoxy group in the target compound .

Linker Modifications

  • N-{4-[(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide (): Replaces the acetamide linker with a sulfamoyl group. Sulfonamide linkages increase acidity (pKa ~10) compared to acetamides (pKa ~15–20), influencing solubility and hydrogen-bonding capacity .

Furochromen-Based Analogues

  • 2,2,2-Trifluoro-N-(2-((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methoxy)ethyl)acetamide (Boc-amotosalen, ): Shares the furochromen core but substitutes the carbazole with a trifluoroacetamide-ethyloxy group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may alter photostability and binding kinetics compared to the target compound’s methoxy-carbazole system .

Acetamide-Linked Heterocycles

  • N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (): Features a thiazolidinone ring instead of tetrahydrocarbazole.
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (): Incorporates a triazole-naphthalene system. Triazoles improve metabolic resistance via aromatic stabilization, while naphthalene enhances hydrophobicity, contrasting with the target compound’s fused oxygen-containing furochromen .

Comparative Data Table

Compound Class Key Structural Features Bioactivity Insights (if available) Synthesis Method (Reference)
Target Compound 6-Methoxy-tetrahydrocarbazole + 3,5,9-trimethyl-furochromen + acetamide linker Potential photochemical activity inferred from furochromen Not explicitly described; likely multi-step coupling
Chloro-tetrahydrocarbazole () 6-Cl substitution on carbazole Improved target binding (hypothesized) Friedel-Crafts acylation
Boc-amotosalen () Furochromen + trifluoroacetamide-ethyloxy UV-crosslinking applications Williamson ether synthesis
Thiazolidinone-acetamide () Benzothiazole + thiazolidinone Antimicrobial activity reported Cyclocondensation
Triazole-naphthalene () Naphthalene-triazole + acetamide Not reported; structural focus on click chemistry 1,3-Dipolar cycloaddition

Research Findings and Implications

  • Electronic Effects : Methoxy and methyl groups in the target compound likely enhance electron donation, stabilizing charge-transfer interactions absent in halogenated analogues .
  • Synthetic Challenges : The fused furochromen system requires precise regioselective methylation (positions 3, 5, 9), which may complicate scalability compared to simpler acetamide derivatives .
  • Biological Potential: While direct activity data for the target compound is lacking, structurally related furochromens exhibit photodynamic therapeutic properties, and carbazoles are explored for CNS activity, suggesting dual functionality .

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